(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Chiral resolution Enantiomeric excess Stereospecific synthesis

(S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (CAS 19777-79-8) is a chiral tetrahydroisoquinoline (THIQ) alkaloid featuring a [1,3]dioxolo ring fused at the 4,5-g positions and a 3,4-dimethoxybenzyl substituent at the 5-position in the (S)-configuration. With a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol, the compound belongs to the benzylisoquinoline alkaloid superfamily and is structurally related to the TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) pharmacophore scaffold.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B12285622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C3=CC4=C(C=C3CCN2)OCO4)OC
InChIInChI=1S/C19H21NO4/c1-21-16-4-3-12(8-17(16)22-2)7-15-14-10-19-18(23-11-24-19)9-13(14)5-6-20-15/h3-4,8-10,15,20H,5-7,11H2,1-2H3
InChIKeyRFTWLSNMTPPRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline – Compound Class, Identity, and Procurement Baseline


(S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (CAS 19777-79-8) is a chiral tetrahydroisoquinoline (THIQ) alkaloid featuring a [1,3]dioxolo ring fused at the 4,5-g positions and a 3,4-dimethoxybenzyl substituent at the 5-position in the (S)-configuration . With a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol, the compound belongs to the benzylisoquinoline alkaloid superfamily and is structurally related to the TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) pharmacophore scaffold [1]. The free base exhibits a predicted pKa of 8.66 ± 0.40, a boiling point of 468.7 ± 45.0 °C, and a density of 1.213 ± 0.06 g/cm³ . It is commercially available as both the free base and the hydrochloride salt (CAS 1234088-02-8) from multiple specialty chemical suppliers for research use only .

Why (S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline Cannot Be Generically Substituted in Research and Development


Compounds within the tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline class exhibit pronounced structure-activity relationship (SAR) sensitivity at multiple positions. The parent scaffold, TDIQ, demonstrates selective nanomolar affinity for α2-adrenergic receptor subtypes (Ki = 75 nM α2A, 95 nM α2B, 65 nM α2C) [1], yet even minor N-methylation or alteration of the 5-benzyl substituent can profoundly alter receptor binding, functional selectivity, and in vivo behavioral profile [2]. The (S)-5-(3,4-dimethoxybenzyl) substituent introduces a specific stereoelectronic environment that is absent in the unsubstituted TDIQ core, the N-methylated analog (CAS 204199-03-1), or the (R)-enantiomer. The dioxolo ring fusion further distinguishes this chemotype from open-catechol benzylisoquinoline alkaloids such as (S)-reticuline [3]. Generic interchange among these analogs without quantitative binding or functional validation risks introducing uncontrolled variables in pharmacological assays, synthetic pathway yields, and analytical reference standardization. The following evidence quantifies precisely where differentiation exists.

Quantitative Differentiation Evidence for (S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline Versus Comparators


Enantiomeric Identity: (S)-Configuration Versus (R)-Enantiomer and Racemate

The target compound is supplied as the defined (S)-enantiomer (5S configuration per IUPAC designation) . While quantitative enantiomeric excess data are not published for this specific compound, the (S)-enantiomer of the TDIQ scaffold class is established as the eutomer for α2-adrenergic receptor binding: TDIQ displays Ki values of 75 nM (α2A), 95 nM (α2B), and 65 nM (α2C) [1]. In the broader benzylisoquinoline alkaloid family, stereochemistry at the C-1/C-5 position is a critical determinant of receptor recognition; for example, (S)-reticuline acts as a dopamine receptor antagonist, whereas its (R)-enantiomer displays distinct pharmacological properties [2]. Procurement of the undefined racemate or the (R)-enantiomer would introduce a confound that could abrogate or invert target engagement.

Chiral resolution Enantiomeric excess Stereospecific synthesis THIQ alkaloid

Chemical Purity: Vendor-Specified Purity Grades for (S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Commercially available batches of the target compound are offered at defined purity levels. Biochempartner supplies the compound (Cat. BCP14833) at 98% purity with storage at 4–8 °C [1]. Chemsrc lists the compound at 98.0% purity (bulk quantities,询单) . CymitQuimica offers a minimum 95% purity grade (discontinued product) . In contrast, the N-methyl analog (CAS 204199-03-1) is available from Parchem but purity specifications are not prominently disclosed . For analytical reference standard applications, the 98% specification from Biochempartner provides a quantifiably higher purity baseline versus the 95% minimum from alternative suppliers, reducing potential impurity-driven assay interference.

Analytical reference standard HPLC purity Quality control Procurement specification

Molecular Weight and N-Substitution Differentiation from the N-Methyl Analog

The target compound (C19H21NO4, MW 327.37) lacks an N-methyl substituent, distinguishing it from the closely related 5-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (CAS 204199-03-1; C20H23NO4, MW 341.40) [1]. This difference of one methylene unit (ΔMW = 14.03 Da) has implications for hydrogen-bond donor capacity: the target compound possesses a secondary amine (one N–H donor), whereas the N-methyl analog is a tertiary amine (zero N–H donors). In the TDIQ scaffold class, N-methylation has been shown to alter the discriminative stimulus profile in rodent drug discrimination assays; TDIQ itself is a secondary amine and its stimulus does not generalize to certain N-alkylated analogs [2]. The absence of N-methylation in the target compound preserves the hydrogen-bond donor functionality that may be critical for α2-adrenergic receptor recognition, given that the TDIQ pharmacophore model posits an ionic or hydrogen-bond interaction between the protonated secondary amine and the receptor binding pocket [3].

N-Methylation Molecular weight Hydrogen bonding Membrane permeability SAR

Scaffold-Level Differentiation: α2-Adrenergic Receptor Affinity of the TDIQ Core Versus Open-Catechol Benzylisoquinolines

The [1,3]dioxolo[4,5-g] ring fusion present in the target compound constitutes a conformationally restricted phenylalkylamine scaffold that is absent in open-catechol benzylisoquinoline alkaloids such as (S)-reticuline . The parent TDIQ scaffold (CAS 15052-05-8), which shares the identical dioxolo-isoquinoline core with the target compound, demonstrates selective nanomolar affinity for α2-adrenergic receptor subtypes: Ki = 75 nM (α2A), 95 nM (α2B), 65 nM (α2C), with >10,000 nM affinity at α1-adrenergic, β-adrenergic, muscarinic, and serotonergic 5-HT1A receptors [1]. In contrast, (S)-reticuline, which possesses an open catechol-type substitution pattern (6-methoxy-7-hydroxy) and lacks the dioxolo ring, primarily engages dopamine receptors as an antagonist and does not exhibit the α2-adrenergic selectivity profile characteristic of the TDIQ chemotype [2]. The target compound, by retaining the dioxolo ring fusion while incorporating the 5-(3,4-dimethoxybenzyl) substituent, is predicted to maintain α2-adrenergic recognition while the benzyl group may modulate subtype selectivity or functional activity.

α2-Adrenergic receptor Radioligand binding TDIQ scaffold Receptor selectivity

In Vivo Appetite Suppression Potency of the TDIQ Core Scaffold Versus Fenfluramine: Class-Level Reference for 5-Substituted Derivatives

The TDIQ core scaffold, which is embedded within the target compound, has been directly compared to fenfluramine in murine appetite suppression assays. In the sweet milk consumption test, TDIQ exhibited an ED50 of 1.3 mg/kg versus 4.2 mg/kg for fenfluramine, representing approximately 3-fold greater potency [1]. In the chocolate pellet assay, TDIQ (ED50 = 19.4 mg/kg) was near-equipotent to fenfluramine (ED50 = 18.4 mg/kg) [1]. Critically, TDIQ achieved this appetite suppression with a wide therapeutic window: it produced minimal effects on locomotor activity, rotarod performance, and inclined-screen tests at doses that suppressed snack consumption, and did not induce conditioned taste aversion at 0.3–30.0 mg/kg [1]. Additionally, TDIQ displayed very low potency as a presynaptic monoamine releaser, distinguishing its mechanism from fenfluramine's serotonin release-dependent anorectic effect [2]. These data establish a quantitative performance benchmark for the [1,3]dioxolo[4,5-g]isoquinoline scaffold class; the target compound, bearing the 5-(3,4-dimethoxybenzyl) substituent, may exhibit differentiated potency, selectivity, or CNS penetration relative to this baseline.

Appetite suppression ED50 Anorectic TDIQ Fenfluramine

Predicted Physicochemical Property Differentiation: pKa, logP, and TPSA Benchmarks

The target compound exhibits a predicted pKa of 8.66 ± 0.40, a boiling point of 468.7 ± 45.0 °C, and a density of 1.213 ± 0.06 g/cm³ . The predicted pKa of 8.66 indicates that at physiological pH (7.4), the secondary amine will be predominantly protonated (>95%), facilitating ionic interactions with the α2-adrenergic receptor binding pocket. The TPSA of the target compound is estimated at 40.20 Ų (calculated based on the closely related N-methyl analog, which has a measured TPSA of 40.20 Ų) [1]. This TPSA value falls well below the established CNS drug-likeness threshold of <90 Ų for brain penetration [2]. In comparison, (S)-reticuline (C19H23NO4, MW 329.39) carries a TPSA of approximately 62–71 Ų due to its three free hydroxyl/methoxy groups, rendering it more polar and potentially less CNS-penetrant than the dioxolo-fused target compound [3]. The target compound's predicted logP (estimated 2.5–3.3 based on analogs with C19H21NO4 formula ) is also consistent with favorable passive membrane permeability.

Physicochemical properties pKa logP TPSA Drug-likeness CNS penetration

Optimal Research and Industrial Application Scenarios for (S)-5-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline


α2-Adrenergic Receptor SAR Probe for CNS Drug Discovery

Given that the TDIQ core scaffold demonstrates selective nanomolar affinity for α2A-, α2B-, and α2C-adrenergic receptor subtypes (Ki = 75, 95, and 65 nM, respectively) [1], the target compound—differing by the addition of a 5-(3,4-dimethoxybenzyl) group—serves as a privileged SAR probe for exploring substituent effects on α2-subtype selectivity, binding kinetics, and functional activity (agonist vs. antagonist). The (S)-configuration at the 5-position provides a defined stereochemical anchor for computational docking studies and pharmacophore model refinement. Researchers investigating novel anxiolytic or appetite-suppressant agents with reduced abuse liability, as suggested by the TDIQ behavioral profile (cocaine-like discriminative stimulus but without locomotor stimulation and with minimal abuse potential) [2], can use this compound to explore whether the 5-benzyl substitution enhances or attenuates the favorable therapeutic-to-side-effect ratio established for the parent scaffold [3].

Enantioselective Synthesis and Chiral Methodology Development

The compound's (S)-stereochemistry at the 5-position of the tetrahydroisoquinoline ring system makes it a valuable substrate or product standard for enantioselective Pictet-Spengler or Bischler-Napieralski cyclization methodology development [4]. The predicted pKa of 8.66 informs reaction conditions for N-alkylation, acylation, or resolution protocols. The commercial availability at 98% purity (Biochempartner BCP14833) [5] enables its use as a chiral HPLC reference standard for determining enantiomeric excess in asymmetric synthetic routes targeting this scaffold class. The dioxolo ring fusion imparts conformational rigidity that simplifies stereochemical outcome analysis compared to more flexible benzylisoquinoline systems.

Natural Product Total Synthesis Intermediate: Crispine and Dysoxyline Analog Generation

The 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline scaffold is a documented key intermediate in the enantioselective total synthesis of (+)-crispine A and (+)-dysoxyline . The target compound, which already incorporates the 5-(3,4-dimethoxybenzyl) substituent found in certain naturally occurring benzylisoquinoline alkaloids, can serve as a late-stage intermediate for the synthesis of C-ring-substituted crispine or dysoxyline analogs. This bypasses several synthetic steps that would otherwise be required to install the dimethoxybenzyl group onto the unsubstituted TDIQ core, potentially increasing overall synthetic efficiency and enabling access to a broader library of natural product-like compounds for biological screening.

Analytical Reference Standard for LC-MS/MS Method Development and Metabolite Identification

With a molecular weight of 327.37 g/mol and a predicted logP in the 2.5–3.3 range , the compound is well-suited as a reference standard for LC-MS/MS method development targeting tetrahydroisoquinoline alkaloids in biological matrices. The 98% purity grade (Biochempartner) [5] meets the specifications for an analytical reference material. The compound's distinct fragmentation pattern (dimethoxybenzyl moiety yielding characteristic ions at m/z 151 for the dimethoxybenzyl fragment and m/z 264 for the tetrahydroisoquinoline fragment, as observed for structurally related reticuline) [6] facilitates its use as a qualitative and quantitative standard in forensic toxicology or pharmacokinetic studies involving TDIQ-derived research compounds.

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